molecular formula C34H30N4O4S2 B14462447 2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] CAS No. 73647-92-4

2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]

Cat. No.: B14462447
CAS No.: 73647-92-4
M. Wt: 622.8 g/mol
InChI Key: QQDNIWYRDAOPQG-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two imidazole rings, each substituted with two 4-methoxyphenyl groups, and connected by a disulfide bridge. The molecular formula of this compound is C32H28N4O4S2, and it has a molecular weight of approximately 622.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] involves its interaction with thiol groups in proteins and enzymes. The disulfide bridge can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] is unique due to its specific combination of imidazole rings, methoxyphenyl groups, and disulfide bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

73647-92-4

Molecular Formula

C34H30N4O4S2

Molecular Weight

622.8 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]disulfanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C34H30N4O4S2/c1-39-25-13-5-21(6-14-25)29-30(22-7-15-26(40-2)16-8-22)36-33(35-29)43-44-34-37-31(23-9-17-27(41-3)18-10-23)32(38-34)24-11-19-28(42-4)20-12-24/h5-20H,1-4H3,(H,35,36)(H,37,38)

InChI Key

QQDNIWYRDAOPQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)SSC3=NC(=C(N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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